molecular formula C15H17NO3 B14068462 Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate CAS No. 100956-22-7

Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate

Cat. No.: B14068462
CAS No.: 100956-22-7
M. Wt: 259.30 g/mol
InChI Key: CFFPPNXMSWBXEI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate is an organic compound with a complex structure that includes an amino group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a series of reactors. The product is then separated and purified using techniques such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The phenyl group can participate in π-π interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for hydrolysis, releasing active metabolites, while the phenyl group enhances its binding affinity to molecular targets.

Properties

CAS No.

100956-22-7

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 2-(1-aminoethylidene)-5-oxo-5-phenylpent-3-enoate

InChI

InChI=1S/C15H17NO3/c1-3-19-15(18)13(11(2)16)9-10-14(17)12-7-5-4-6-8-12/h4-10H,3,16H2,1-2H3

InChI Key

CFFPPNXMSWBXEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)N)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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